molecular formula C18H16N2O B7780537 a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol

a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol

Cat. No.: B7780537
M. Wt: 276.3 g/mol
InChI Key: WKKZQTNBLFZMMN-UHFFFAOYSA-N
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Description

a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol is an organic compound with the molecular formula C18H16N2O It is characterized by the presence of two pyridyl groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol typically involves the reaction of 4-pyridylmethyl chloride with benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pyridyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base or catalyst.

Major Products Formed

Scientific Research Applications

a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a-4-Pyridyl-a-(4-pyridylmethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridylmethyl alcohol: Similar structure but lacks the additional pyridyl group.

    Benzyl alcohol: Lacks the pyridyl groups, making it less versatile in terms of chemical reactivity.

    4-Pyridylbenzyl alcohol: Contains only one pyridyl group, resulting in different chemical properties and applications.

Uniqueness

This structural feature allows for a wider range of chemical modifications and interactions compared to similar compounds .

Properties

IUPAC Name

1-phenyl-1,2-dipyridin-4-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18(16-4-2-1-3-5-16,17-8-12-20-13-9-17)14-15-6-10-19-11-7-15/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKZQTNBLFZMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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